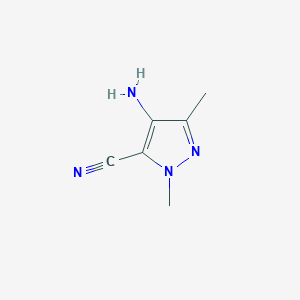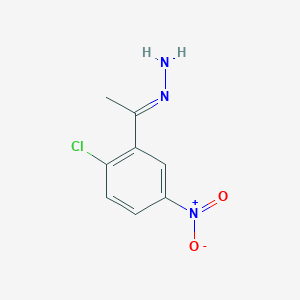
(E)-1-(2-Chloro-5-nitrophenyl)ethylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Chloro-5-nitrophenyl)ethylidenehydrazine, commonly known as CNPEEH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. CNPEEH has been studied for its ability to inhibit the growth of cancer cells and its potential use as an anti-tumor agent.
Wirkmechanismus
The mechanism of action of CNPEEH involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. CNPEEH inhibits the activation of Akt, a protein that plays a key role in the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CNPEEH has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce the expression of various proteins involved in cell survival and proliferation. CNPEEH has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNPEEH is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of anti-cancer drugs. However, there are also some limitations to using CNPEEH in lab experiments. CNPEEH is a relatively new compound and there is still much to be learned about its properties and potential applications. Additionally, CNPEEH may have toxic effects on normal cells, which could limit its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on CNPEEH. One area of research could focus on the development of CNPEEH-based drugs for the treatment of cancer. Another area of research could focus on the potential use of CNPEEH in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of CNPEEH and its potential effects on normal cells.
Synthesemethoden
The synthesis of CNPEEH involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate in the presence of ethanol. The reaction takes place at room temperature and the product is obtained in good yield after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
CNPEEH has been extensively studied for its potential applications in cancer research. Several studies have shown that CNPEEH inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CNPEEH has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
(E)-1-(2-chloro-5-nitrophenyl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c1-5(11-10)7-4-6(12(13)14)2-3-8(7)9/h2-4H,10H2,1H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNREGWCGVDDQI-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2596008.png)
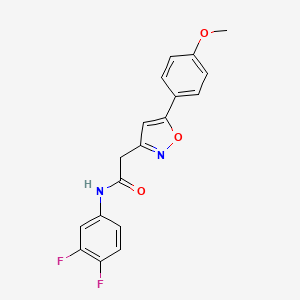
![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2596011.png)
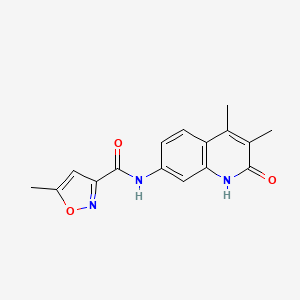
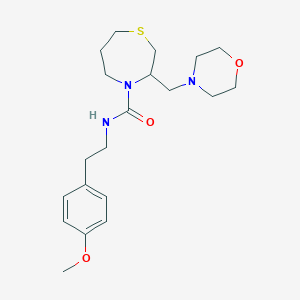
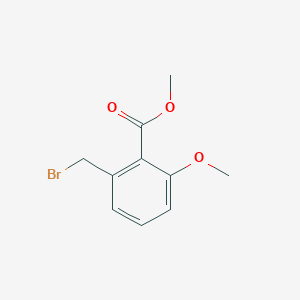
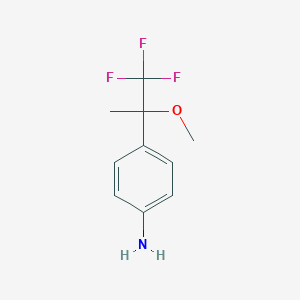
![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2596020.png)

![Methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596022.png)
![2-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)nicotinamide](/img/structure/B2596023.png)
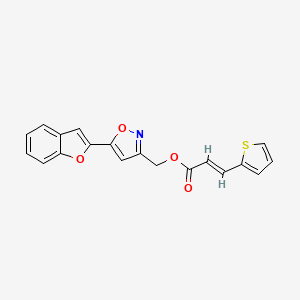
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)
